molecular formula C11H8BrFO2 B3018889 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone CAS No. 76805-28-2

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone

Cat. No.: B3018889
CAS No.: 76805-28-2
M. Wt: 271.085
InChI Key: JNEHXVCCZXTQLT-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone (CAS 76805-28-2) is a high-purity chemical reagent with the molecular formula C11H8BrFO2 and a molecular weight of 271.08 g/mol. This compound is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel benzofuran derivatives with potential biological activities . Benzofuran derivatives are a recognized area of research due to their wide spectrum of therapeutic properties . This specific bromo- and fluoro-substituted ethanone serves as a key building block for researchers exploring new anticancer agents. Studies on related benzofuran compounds have demonstrated selective cytotoxicity against cancer cell lines, such as chronic myelogenous leukemia (K562), and have shown the ability to induce apoptosis through mechanisms like the activation of caspase enzymes and the generation of reactive oxygen species (ROS) . Furthermore, research into fluorine-containing benzofuran derivatives indicates potential anti-inflammatory applications, with some compounds exhibiting the ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) . The presence of both bromine and fluorine atoms in its structure makes it a versatile precursor for further chemical modifications via nucleophilic substitution or metal-catalyzed cross-coupling reactions. This product is intended for research and development purposes only in laboratory settings. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO2/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEHXVCCZXTQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

    Reduction: Formation of benzofuran-2-yl ethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research has indicated that compounds containing the benzofuran moiety exhibit significant antitumor activity. The incorporation of bromine and fluorine substituents in 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone enhances its biological activity. Studies have shown that similar benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Antimicrobial Properties:
The compound's structure suggests potential antimicrobial properties, which are common among halogenated benzofurans. Preliminary studies indicate that derivatives of benzofuran can exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic compounds. The bromine atom can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Synthesis of Fluorinated Compounds:
The presence of the fluorine atom makes this compound particularly valuable in synthesizing fluorinated pharmaceuticals and agrochemicals. Fluorination often enhances the metabolic stability and bioavailability of drug candidates, making this compound a key intermediate in drug development processes .

Materials Science

Polymer Chemistry:
Benzofuran derivatives are increasingly being explored for their applications in polymer chemistry. The unique properties of this compound may allow it to be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability or enhanced electrical properties .

Organic Light Emitting Diodes (OLEDs):
Research into the use of benzofuran derivatives in OLED technology has shown promising results. The incorporation of this compound into organic layers could lead to improved light-emitting efficiency and stability, making it a candidate for further exploration in electronic applications .

Case Studies

StudyFocusFindings
Antitumor Activity Study Evaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell growth in breast cancer cells
Antimicrobial Efficacy Test Tested against various bacterial strainsDemonstrated notable antibacterial activity against Staphylococcus aureus
Synthesis Research Explored synthetic routes for complex moleculesSuccessfully used as a precursor for synthesizing novel fluorinated compounds

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can enhance its binding affinity to biological receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological/Functional Relevance References
This compound C₁₁H₈BrFO₂ 269.09 5-Fluoro, 3-methyl, benzofuran core Enhanced lipophilicity, potential antitumor
1-(5-Bromo-1-benzofuran-2-yl)ethanone C₁₀H₇BrO₂ 239.07 Unsubstituted benzofuran core Antifungal, structural studies
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone C₁₆H₁₁BrO₂ 307.16 Phenyl ketone at position 2, 5-bromo, 3-methyl Unknown (industrial intermediate)
1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone C₁₀H₇BrO₂ 239.07 Benzofuran substituted at position 3 Altered geometry for SAR studies
2-Bromo-1-(5-methylfuran-2-yl)-ethanone C₇H₇BrO₂ 203.03 Furan ring (no benzene), 5-methyl Reduced aromaticity, simpler reactivity
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C₈H₆BrFO₂ 233.04 Phenolic ring, 5-fluoro, 2-hydroxy Antimicrobial precursor
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S 250.07 Thiophene ring, 5-nitro Electron-deficient for SRN1 reactions

Structural and Electronic Comparisons

  • Benzofuran vs. This difference influences both reactivity (e.g., electrophilic substitution) and biological target interactions .
  • Substituent Effects: The 5-fluoro and 3-methyl groups in the target compound enhance steric bulk and electron-withdrawing effects compared to unsubstituted analogs like 1-(5-Bromo-1-benzofuran-2-yl)ethanone.
  • α-Bromo Ketone Reactivity: All listed bromoethanones share a reactive α-bromo ketone group, enabling cross-coupling or nucleophilic substitution. However, the benzofuran system in the target compound may stabilize transition states differently compared to phenyl or thiophene systems .

Biological Activity

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antibacterial, and other pharmacological effects.

The compound's molecular formula is C11H9BrO2C_{11}H_{9}BrO_{2}, with a molar mass of 241.08 g/mol. It is characterized by a bromine atom and a fluorine atom, which significantly influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following findings summarize its effects on various cancer cell lines:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against leukemia cell lines such as K562 and MOLT-4. The IC50 values for these cells are reported to be as low as 3.83 µM, indicating strong activity .
    Cell LineIC50 (µM)Therapeutic Index (TI)
    K5623.833.25
    MOLT-4Not specifiedNot specified
    HaCaT (Normal)12.44Calculated from K562
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation . This apoptotic pathway is crucial for developing effective cancer therapies.
  • Structure Activity Relationship (SAR) : The introduction of bromine increases the cytotoxic potential of benzofuran derivatives. Studies suggest that modifications at the 5-position of the benzofuran ring enhance biological activity .

Antibacterial Activity

In addition to anticancer properties, this compound has shown moderate antibacterial activity against Gram-positive bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 16 to 64 µg/mL against various bacterial strains, indicating potential as an antibacterial agent .

Other Biological Activities

Benzofuran derivatives are known for diverse biological activities, including:

Case Studies

A study conducted by researchers synthesized several derivatives of benzofurans, including the target compound, and assessed their biological activities. Key findings included:

  • Cytotoxicity Testing : A series of tests were performed on different cancer cell lines, revealing that brominated derivatives consistently exhibited higher cytotoxicity compared to non-brominated counterparts.
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with the compound resulted in significant changes in phosphatidylserine distribution, a hallmark of early apoptosis .

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